Pyrametostrobin

説明

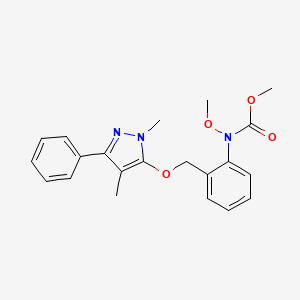

Pyrametostrobin is a carbamate ester that is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid. A fungicide that is active against powdery mildew and other diseases. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is a carbamate ester, an aromatic ether, a member of pyrazoles, a methoxycarbanilate strobilurin antifungal agent and a carbanilate fungicide.

作用機序

Target of Action

Pyrametostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration. By inhibiting this complex, this compound disrupts the energy production within the cell, leading to cell death .

Mode of Action

This compound interacts with its target, the mitochondrial cytochrome-bc1 complex, by binding to the Qo site of the complex . This binding inhibits the function of the complex, disrupting the electron transport chain and halting ATP production. As a result, the cell is unable to produce the energy it needs to survive, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain, specifically at the level of the cytochrome-bc1 complex . By inhibiting this complex, this compound disrupts the flow of electrons through the chain, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis, so its disruption leads to a halt in energy production and ultimately cell death .

Pharmacokinetics

This suggests that after application, it is absorbed and distributed throughout the plant tissue, providing protection against fungal pathogens .

Result of Action

The molecular effect of this compound’s action is the disruption of the electron transport chain, leading to a halt in ATP production . On a cellular level, this results in the death of the fungal cells, as they are unable to produce the energy needed for survival . This makes this compound an effective fungicide, particularly against diseases such as powdery mildew .

生化学分析

Biochemical Properties

Pyrametostrobin plays a crucial role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. This compound interacts with various enzymes, proteins, and other biomolecules, including cytochrome b, which is a component of the cytochrome-bc1 complex. The interaction between this compound and cytochrome b is characterized by the binding of this compound to the quinol oxidation site of the enzyme, thereby blocking electron transfer and inhibiting fungal respiration .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellular respiration, leading to a decrease in ATP production. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound inhibits the growth and reproduction of the fungi by interfering with their energy production. This leads to a reduction in fungal biomass and the eventual death of the fungal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the quinol oxidation site of the cytochrome-bc1 complex. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. The inhibition of the electron transport chain leads to a decrease in ATP production, which is essential for the survival and growth of fungal cells. Additionally, this compound may induce changes in gene expression related to stress response and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent inhibition of fungal growth and reproduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including damage to non-target organisms and potential environmental hazards. Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective fungal inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and stress response. It interacts with enzymes such as cytochrome b, which is part of the cytochrome-bc1 complex. The inhibition of this enzyme by this compound disrupts the electron transport chain, leading to a decrease in ATP production. This disruption affects metabolic flux and metabolite levels, ultimately impacting the overall metabolic activity of the fungal cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness. Studies have shown that this compound can accumulate in the mitochondria, where it exerts its inhibitory effects on the cytochrome-bc1 complex .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it targets the cytochrome-bc1 complex. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. The activity and function of this compound are closely linked to its localization within the mitochondria, as this is where it exerts its inhibitory effects on the electron transport chain .

生物活性

Pyrametostrobin is a fungicide belonging to the strobilurin class, widely used in agriculture for its efficacy against various plant pathogens. This article explores its biological activity, including antimicrobial and anticancer properties, metabolic effects, and mechanisms of action, supported by data tables and case studies.

This compound functions primarily by inhibiting mitochondrial respiration in fungi, specifically targeting the electron transport chain complex III. This disruption leads to impaired ATP production and ultimately affects the growth and survival of pathogenic organisms. The compound's structure allows it to bind effectively to cytochrome b, which is critical for its antifungal activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. In a study involving Streptomyces sp., pyraclostrobin (a related compound) exhibited significant inhibition against several pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Bacillus cereus | 17.0 |

| Staphylococcus aureus | 13.33 |

| Escherichia coli | 17.66 |

| Pseudomonas aeruginosa | 15.66 |

| Shigella flexneri | 14.66 |

| Candida glabrata | 14.0 |

These results indicate that this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study reported that it demonstrated dose-dependent cytotoxicity against hepatocellular carcinoma (HepG2) cells, with an IC50 value of 56.76 µg/mL. This suggests potential applications in cancer therapy, particularly in targeting liver cancer cells .

Metabolic Effects

Research has linked this compound exposure to metabolic disruptions, particularly through its effects on mitochondrial function. A study on 3T3-L1 adipocytes revealed that exposure to this compound led to triglyceride accumulation without activating the canonical adipogenic pathway mediated by PPARγ. Instead, it was found to induce mitochondrial dysfunction, affecting ATP production and glucose metabolism:

- Mitochondrial Dysfunction : Decreased ATP levels and impaired mitochondrial respiration were observed.

- Metabolic Disruption : Altered expression of genes involved in glucose transport and fatty acid oxidation was noted.

This indicates that this compound may contribute to metabolic syndrome through mechanisms independent of traditional adipogenic pathways .

Case Studies and Research Findings

Several case studies have focused on the environmental impact and health implications of this compound use:

- Neurodegenerative Effects : Exposure to this compound has been associated with neurodegeneration in animal models, highlighting the need for further investigation into its long-term health effects .

- Toxicology Studies : Toxicological assessments have shown that high concentrations can lead to acute toxicity in mammals, with specific target organs identified as the respiratory tract and liver .

- Environmental Persistence : Studies indicate that this compound residues can persist in agricultural soils, raising concerns about ecological impacts and potential human exposure through food sources .

科学的研究の応用

Efficacy in Disease Control

Pyrametostrobin has been shown to be effective against several pathogens:

- Powdery Mildew : Particularly effective on crops like cucumbers, where it has demonstrated significant protective and curative effects.

- Downy Mildew : Effective against various strains that affect leafy vegetables and fruits.

- Grey Mould : Provides control over Botrytis cinerea, a common pathogen in many crops.

Table 1: Efficacy of this compound Against Common Fungal Diseases

| Disease | Target Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|---|

| Powdery Mildew | Podosphaera xanthii | Cucumbers | 200 | 85 |

| Downy Mildew | Peronospora spp. | Lettuce | 250 | 90 |

| Grey Mould | Botrytis cinerea | Strawberries | 150 | 80 |

Analytical Methods for Detection

The determination of this compound and its metabolites in agricultural products and soil is crucial for assessing its environmental impact and ensuring food safety. A notable method developed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the simultaneous detection of this compound and its metabolites, providing a reliable analysis framework.

Key Features of HPLC-MS/MS Methodology

- Sensitivity : Capable of detecting low concentrations of the compound.

- Speed : Rapid analysis time allows for high-throughput testing.

- Versatility : Applicable to various matrices including soil and plant tissues.

Case Study 1: Field Trials on Cucumber

In a study conducted on cucumber crops, this compound was applied at varying rates to evaluate its effectiveness against powdery mildew. The results indicated that higher application rates correlated with increased disease control, with an efficacy peak at 200 g/ha.

Case Study 2: Residue Analysis in Soil

A comprehensive analysis was performed to assess the persistence of this compound in soil samples post-application. The study utilized the HPLC-MS/MS method to evaluate residue levels over time, revealing a half-life of approximately 14 days under typical field conditions. This information is vital for understanding the environmental fate of the fungicide.

Environmental Impact Considerations

While this compound exhibits low toxicity to non-target organisms, ongoing research is essential to monitor its long-term effects on soil health and biodiversity. Regulatory assessments have indicated that careful management practices can mitigate potential risks associated with its use.

特性

IUPAC Name |

methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTVBEZBWMDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058218 | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915410-70-7 | |

| Record name | Pyrametostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915410-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrametostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrametostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAMETOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Pyrametostrobin?

A: this compound is a fungicide that belongs to the strobilurin class. It acts by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Qo site of the cytochrome bc1 complex, which is essential for electron transport and energy production in fungal cells. [, , ] This disruption of energy production ultimately leads to fungal death.

Q2: How does this compound compare to other strobilurin fungicides in terms of efficacy against powdery mildew?

A: Studies have shown that this compound exhibits high protective and curative activity against powdery mildew in various crops like wheat and cucumber. [, ] Its efficacy is comparable to, and in some cases, even better than other commonly used strobilurins, like Pyraclostrobin. [, ]

Q3: Are there concerns about resistance development with this compound?

A: Yes, like other strobilurin fungicides, there is a risk of resistance development in fungal populations with repeated and exclusive use of this compound. [] Research indicates cross-resistance between this compound and other strobilurins like Azoxystrobin and Metominostrobin. [] This highlights the importance of employing resistance management strategies, such as alternating this compound with fungicides possessing different modes of action.

Q4: What are the advantages of using this compound in combination with other fungicides?

A4: Combining this compound with other fungicides, particularly those with different modes of action, offers several benefits:

- Broader Spectrum of Control: The combination can effectively target a wider range of fungal pathogens. [, , ]

- Synergistic Effects: Studies have demonstrated synergistic interactions between this compound and certain fungicides, resulting in enhanced disease control compared to individual applications. [, , ]

- Resistance Management: Using mixtures reduces the selection pressure on single-site fungicides like this compound, delaying the development of resistance. [, ]

Q5: What is known about the stability of this compound?

A: Research suggests that this compound demonstrates better photostability compared to Pyraclostrobin but is less photostable than Tebuconazole. [] This means it degrades slower under UV light exposure, potentially offering a longer duration of action in the field.

Q6: What formulations of this compound are available, and what are their advantages?

A: One of the main formulations available is the 20% suspension concentrate (SC). [] This formulation offers several advantages:

- Low Resolution: The suspension concentrate ensures uniform distribution of the active ingredient. []

- Good Stability: The formulation demonstrates high suspension rates, indicating good physical stability. []

Q7: Have any analytical methods been developed to detect and quantify this compound residues?

A7: Yes, several analytical methods have been developed for the determination of this compound residues in various matrices like cucumber and soil. These methods include:

- High-Performance Liquid Chromatography (HPLC): This method offers good separation and detection of this compound. [, ]

- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the simultaneous determination of this compound and its metabolites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。